molecular formula C8H8N2 B14645570 Cyclohex-1-ene-1,2-dicarbonitrile CAS No. 52477-67-5

Cyclohex-1-ene-1,2-dicarbonitrile

Cat. No.: B14645570
CAS No.: 52477-67-5
M. Wt: 132.16 g/mol
InChI Key: DQHYRZOIWCUKCL-UHFFFAOYSA-N
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Description

Cyclohex-1-ene-1,2-dicarbonitrile (C₈H₈N₂) is a cyclic alkene derivative bearing two nitrile groups at the 1 and 2 positions. Its structure combines a strained cyclohexene ring with strong electron-withdrawing cyano substituents, rendering it reactive in cycloaddition and polymerization reactions.

Properties

CAS No.

52477-67-5

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

cyclohexene-1,2-dicarbonitrile

InChI

InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H2

InChI Key

DQHYRZOIWCUKCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-1-ene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and maleic anhydride can produce cyclohexene derivatives, which can then be converted to this compound through further chemical modifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like xylene to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-1-ene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexene-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Cyclohex-1-ene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which cyclohex-1-ene-1,2-dicarbonitrile exerts its effects depends on the specific reaction or application. In chemical reactions, the nitrile groups play a crucial role in determining the reactivity and the type of products formed. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their properties .

Comparison with Similar Compounds

Comparison with Cyclobutene-1,2-dicarbonitrile

Cyclobutene-1,2-dicarbonitrile (C₆H₄N₂) shares the core alkene-dicarbonitrile motif but features a smaller, more strained four-membered ring. Key differences include:

  • Reactivity: Cyclobutene-1,2-dicarbonitrile undergoes rapid dimerization under photochemical or thermal conditions, forming [C=C=N]₂ derivatives .
  • Tautomerism : Cyclobutene-1,2-dicarbonitrile exists in equilibrium with its valence tautomer, 1,3-butadiene-2,3-dicarbonitrile, enabling diverse reactivity (e.g., cycloadditions and metal coordination) . Cyclohex-1-ene-1,2-dicarbonitrile’s rigidity may limit such tautomerism.
  • Applications : Cyclobutene derivatives are studied for their use in synthesizing electron-deficient polymers and coordination complexes , whereas cyclohexene analogs might prioritize stability in similar applications.

Comparison with Fluorinated Benzene-dicarbonitriles

Aromatic analogs like 3-Fluorobenzene-1,2-dicarbonitrile and 4-Fluorobenzene-1,3-dicarbonitrile (C₈H₃FN₂) differ in electronic and steric properties:

  • Electronic Effects : Fluorine substituents enhance electron-withdrawing effects, increasing electrophilicity at the nitrile groups compared to this compound .
  • Reactivity : Fluorinated derivatives are precursors to fluorophthalonitriles, used in dyes and metal-organic frameworks (MOFs) . The cyclohexene compound’s aliphatic nature may favor hydrogenation or ring-opening reactions over aromatic substitution.
  • Stability : The aromatic ring in fluorobenzene-dicarbonitriles confers thermal stability, whereas the cyclohexene derivative’s unsaturated ring may be prone to oxidation or polymerization.

Comparison with DDQ (4,5-Dichloro-3,6-dioxocyclohexa-1,4-diene-1,2-dicarbonitrile)

DDQ (C₈Cl₂N₂O₂) is a quinone-based dicyano compound with distinct applications:

  • Oxidizing Power: DDQ is a potent oxidizer in organic synthesis (e.g., dehydrogenation of alcohols), leveraging its electron-deficient quinone core . This compound lacks the quinone moiety, limiting its utility in redox reactions.
  • Structure-Reactivity Relationship : DDQ’s conjugated system and chlorine substituents enhance its electron-accepting capacity, whereas the cyclohexene derivative’s isolated double bond and nitriles may favor nucleophilic additions.
  • Safety : DDQ is restricted to supervised R&D due to its toxicity and reactivity . This compound’s hazards are less documented but likely involve nitrile-related toxicity.

Data Table: Key Attributes of this compound and Analogs

Compound Molecular Formula Key Features Reactivity Highlights Applications
This compound C₈H₈N₂ Aliphatic cyclohexene + 2 CN groups Cycloaddition, polymerization Polymers, specialty chemicals
Cyclobutene-1,2-dicarbonitrile C₆H₄N₂ Strained cyclobutene + tautomerism Photochemical dimerization, metal coordination Reactive intermediates, polymers
3-Fluorobenzene-1,2-dicarbonitrile C₈H₃FN₂ Aromatic + fluorine substituent Electrophilic substitution Dyes, MOFs
DDQ C₈Cl₂N₂O₂ Quinone + Cl/CN groups Dehydrogenation, oxidation Organic synthesis oxidizer

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